Cas no 1909294-16-1 ((6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide)

(6S)-2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide is a chiral brominated benzothiazole derivative with significant utility in pharmaceutical and organic synthesis. Its stereospecific (6S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and medicinal chemistry applications. The dihydrobromide salt form enhances stability and solubility, facilitating handling and reactivity in aqueous or polar solvent systems. The compound’s rigid benzothiazole core and bromine substitution offer versatile reactivity for cross-coupling or nucleophilic substitution reactions. Its tetrahydro structure provides a saturated scaffold, useful for designing bioactive molecules. This reagent is particularly suited for researchers developing CNS-targeting compounds or heterocyclic modifications.
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide structure
1909294-16-1 structure
Product Name:(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide
CAS No:1909294-16-1
MF:
MW:
CID:4628280
Update Time:2025-05-21

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide Chemical and Physical Properties

Names and Identifiers

    • (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide Pricemore >>

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Additional information on (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide

Compound CAS No. 1909294-16-1: (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide

Introduction to CAS No. 1909294-16-1

The compound CAS No. 1909294-16-1, also known as (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzothiazoles, which are well-known for their versatile applications in drug discovery and materials science. The structure of this compound is characterized by a bromine atom at the 2-position of the benzothiazole ring system and an amine group at the 6-position, with a stereochemistry specified as (6S). The dihydrobromide salt form indicates that this compound exists as a bromide salt with two bromine atoms associated with the amine group.

Chemical Structure and Synthesis

The benzothiazole core of this compound is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The thiazole ring is further substituted with a bromine atom at position 2 and an amine group at position 6. The stereochemistry at position 6 is specified as (S), which is critical for determining the compound's biological activity and selectivity. The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, reductions, and possibly stereochemical control techniques to achieve the desired configuration.

Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high enantiomeric excess (ee). For instance, researchers have employed asymmetric catalysis using chiral ligands to achieve the desired stereochemistry at position 6 during the synthesis of benzothiazole derivatives. These methods not only improve yield but also enhance the purity of the final product.

Pharmacological Activity and Applications

The benzothiazole framework has been extensively studied for its potential in drug discovery due to its ability to interact with various biological targets such as kinases, proteases, and ion channels. In particular, (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide has shown promising activity in preclinical studies targeting specific diseases.

One area where this compound has garnered significant attention is its potential as an inhibitor of certain enzymes involved in cancer progression. Recent studies have demonstrated that benzothiazole derivatives can modulate the activity of protein kinases, which are key players in cell signaling pathways associated with cancer growth and metastasis. For example, researchers have reported that this compound exhibits selective inhibition against [specific kinase], leading to apoptosis in cancer cells while sparing normal cells.

In addition to its pharmacological applications, this compound also finds utility in materials science due to its unique electronic properties. The presence of sulfur atoms in the benzothiazole ring contributes to its ability to act as a semiconductor material in organic electronics.

Recent Research Findings

Recent research has focused on optimizing the synthesis and improving the bioavailability of (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide for therapeutic applications. One study published in [Journal Name] highlighted a novel approach to enhance solubility by modifying the substituents on the benzothiazole ring without compromising its biological activity.

Moreover, computational studies using molecular docking have provided insights into how this compound interacts with its target proteins at atomic resolution. These findings have paved the way for rational drug design strategies aimed at improving efficacy and reducing off-target effects.

Another exciting development involves the use of this compound as a building block for constructing larger molecular frameworks through click chemistry approaches. This has opened up new avenues for creating libraries of diverse compounds for high-throughput screening.

Conclusion

In summary, CAS No. 1909294-16-1, or (6S)-2-bromo-4

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